![molecular formula C16H11F3N2O4 B2623923 N1-(benzo[d][1,3]dioxol-5-yl)-N2-(4-(trifluoromethyl)phenyl)oxalamide CAS No. 941939-06-6](/img/structure/B2623923.png)
N1-(benzo[d][1,3]dioxol-5-yl)-N2-(4-(trifluoromethyl)phenyl)oxalamide
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Overview
Description
N1-(benzo[d][1,3]dioxol-5-yl)-N2-(4-(trifluoromethyl)phenyl)oxalamide, also known as BDDAO, is a chemical compound that has gained significant attention in scientific research due to its unique properties. BDDAO is a small molecule inhibitor that has been shown to have potential therapeutic applications in various diseases, including cancer and inflammation.
Mechanism of Action
Target of Action
Similar compounds have been reported to target various cancer cell lines .
Mode of Action
Similar compounds have been found to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells .
Biochemical Pathways
Similar compounds have been found to modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure .
Advantages and Limitations for Lab Experiments
One of the main advantages of N1-(benzo[d][1,3]dioxol-5-yl)-N2-(4-(trifluoromethyl)phenyl)oxalamide is its specificity towards sirtuins, which makes it a useful tool for studying the role of these enzymes in various diseases. However, one of the limitations of this compound is its relatively low potency, which can make it challenging to achieve significant therapeutic effects in vivo.
Future Directions
There are several future directions for the study of N1-(benzo[d][1,3]dioxol-5-yl)-N2-(4-(trifluoromethyl)phenyl)oxalamide. One area of research is the development of more potent analogs of this compound that can be used for therapeutic applications. Another area of research is the investigation of the role of sirtuins in various diseases and the potential therapeutic applications of sirtuin inhibitors such as this compound. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound and its potential applications in various diseases.
Synthesis Methods
The synthesis of N1-(benzo[d][1,3]dioxol-5-yl)-N2-(4-(trifluoromethyl)phenyl)oxalamide involves several steps, including the reaction of benzo[d][1,3]dioxole-5-carboxylic acid with 4-(trifluoromethyl)aniline to form an intermediate product. This intermediate product then undergoes a coupling reaction with oxalyl chloride to form the final product, this compound.
Scientific Research Applications
N1-(benzo[d][1,3]dioxol-5-yl)-N2-(4-(trifluoromethyl)phenyl)oxalamide has been extensively studied for its potential therapeutic applications in various diseases. Several studies have shown that this compound has anti-inflammatory properties and can inhibit the growth of cancer cells. This compound has also been shown to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's disease.
properties
IUPAC Name |
N'-(1,3-benzodioxol-5-yl)-N-[4-(trifluoromethyl)phenyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F3N2O4/c17-16(18,19)9-1-3-10(4-2-9)20-14(22)15(23)21-11-5-6-12-13(7-11)25-8-24-12/h1-7H,8H2,(H,20,22)(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDILUMZROQKOCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)C(=O)NC3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F3N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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